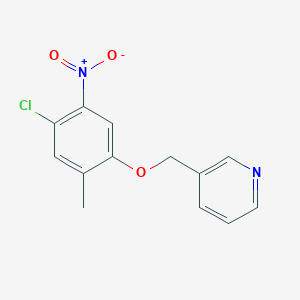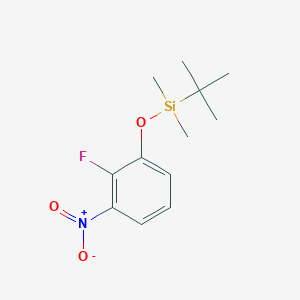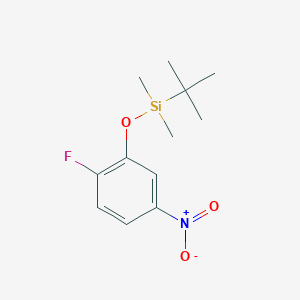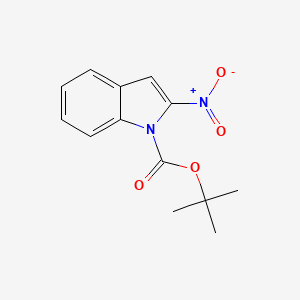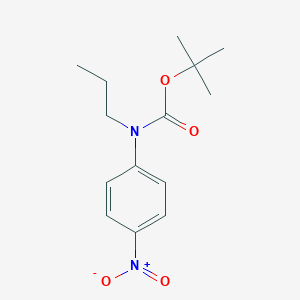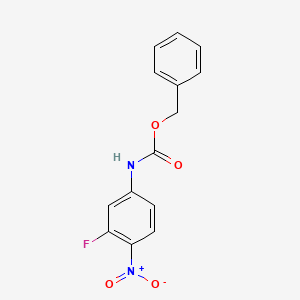
benzyl N-(3-fluoro-4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3-fluoro-4-nitrophenyl)carbamate is a chemical compound with the molecular formula C14H11FN2O4 and a molecular weight of 290.25 g/mol . It is typically a solid, often appearing as a light yellow to yellow crystalline substance . This compound is known for its stability at room temperature, although it should be kept away from moisture and high temperatures to maintain its integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-fluoro-4-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-4-nitroaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-fluoro-4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product would be benzyl N-(3-fluoro-4-aminophenyl)carbamate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Benzyl N-(3-fluoro-4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(3-fluoro-4-nitrophenyl)carbamate depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or protein being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-chloro-4-nitrophenyl)carbamate
- Benzyl N-(3-bromo-4-nitrophenyl)carbamate
- Benzyl N-(3-iodo-4-nitrophenyl)carbamate
Uniqueness
Benzyl N-(3-fluoro-4-nitrophenyl)carbamate is unique due to the presence of the fluoro group, which can influence its reactivity and interactions compared to its chloro, bromo, and iodo analogs. The fluoro group can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions.
Properties
IUPAC Name |
benzyl N-(3-fluoro-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-12-8-11(6-7-13(12)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYOXBXALIAVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
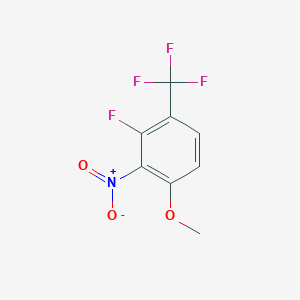
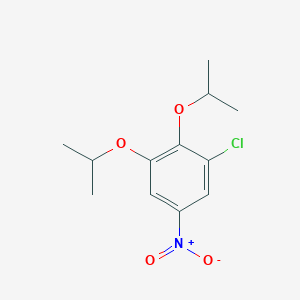
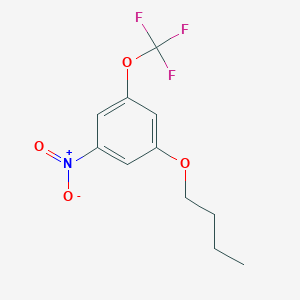

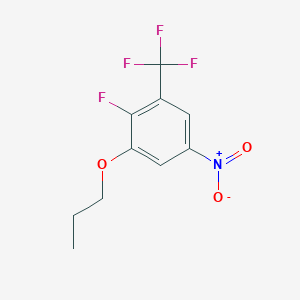
![Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B8030914.png)
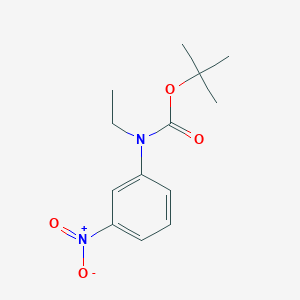
![1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)
